2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Overview
Description
“2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride” is a chemical compound with the molecular formula C11H14ClNOS . It has a molecular weight of 243.75 g/mol . The IUPAC name for this compound is 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro[piperidine-4,7’-thieno[2,3-c]pyran] scaffold . The InChI code for this compound is InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.75 g/mol and a computed XLogP3-AA value of 2.2 . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 49.5 Ų . The compound has a complexity of 245 .Scientific Research Applications
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, illustrates the broader applicability of complex organic compounds. These scaffolds, including similar structures to the compound , have seen intensive investigation due to their synthetic applications and bioavailability. The review emphasizes the synthetic pathways employed for the development of various derivatives through one-pot multicomponent reactions, highlighting the role of diverse catalysts in the synthesis of lead molecules for drug discovery (Parmar, Vala, & Patel, 2023).
Spiropiperidines in Drug Discovery
Spiropiperidines, including compounds structurally related to the chemical , have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. This review classifies the synthesis of spiropiperidines based on synthetic strategy, indicating their synthesis for drug discovery projects and highlighting the methods for constructing spiropiperidine frameworks. The lack of certain spiropiperidines in drug discovery is discussed, pointing towards the need for general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Dipeptidyl Peptidase IV Inhibitors
The compound's relevance to the field of type 2 diabetes mellitus treatment is illustrated by research on dipeptidyl peptidase IV (DPP IV) inhibitors, where various chemical groups, including piperidines and related structures, have been explored as antidiabetic drugs. This review covers patents and discusses the intense research efforts to find new DPP IV inhibitors, reflecting on the importance of structural diversity in the development of effective treatments for diabetes (Mendieta, Tarragó, & Giralt, 2011).
Mechanism of Action
Target of Action
The primary target of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is APOL1 . APOL1 is a protein that plays a crucial role in various diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
The compound acts as an inhibitor of APOL1 .
Biochemical Pathways
The downstream effects of this interaction would be related to the mitigation of diseases mediated by APOL1, such as pancreatic cancer, FSGS, and NDKD .
Result of Action
The result of the compound’s action is the inhibition of APOL1, which can lead to therapeutic effects in treating APOL1-mediated diseases . These diseases include pancreatic cancer, FSGS, and NDKD .
Biochemical Analysis
Biochemical Properties
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of apolipoprotein L1 (APOL1), a protein involved in lipid metabolism and associated with certain kidney diseases . The interaction between 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride and APOL1 is characterized by binding to the protein’s active site, thereby preventing its normal function.
Cellular Effects
The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride exerts its effects through several mechanisms. One of the primary actions is the inhibition of APOL1 by binding to its active site . This binding prevents APOL1 from interacting with its natural substrates, thereby disrupting its normal function. Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing inflammation and protecting against kidney damage . At higher doses, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can cause toxic effects, including liver damage and impaired renal function . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWSNBCLILHOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307248-42-5 | |
Record name | Spiro[piperidine-4,7′-[7H]thieno[2,3-c]pyran], 2′-chloro-4′,5′-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1307248-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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